Ethyl (trimethylsilyl)acetate

Description

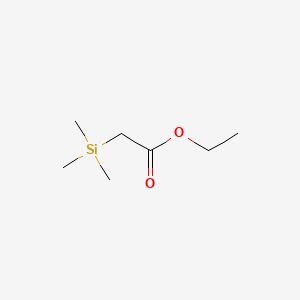

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-5-9-7(8)6-10(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFBQBDINHJDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193694 | |

| Record name | Ethyl trimethylsilylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4071-88-9 | |

| Record name | Ethyl (trimethylsilyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4071-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trimethylsilylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4071-88-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4071-88-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl trimethylsilylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trimethylsilylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRIMETHYLSILYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ5WZD3DYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl (trimethylsilyl)acetate synthesis from ethyl acetate and TMSCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl (trimethylsilyl)acetate, a valuable reagent in organic synthesis. The document details two primary synthetic methodologies, offering comprehensive experimental protocols and quantitative data to support researchers in their laboratory work.

Introduction

This compound (ETSA) is a versatile building block used in various organic transformations, including the synthesis of α,β-unsaturated esters and the silylation of enolizable aldehydes and ketones.[1] Its utility in creating carbon-carbon bonds, such as in condensations with aromatic aldehydes to form β-trimethylsiloxycarboxylates, makes it a key intermediate in the synthesis of complex molecules. This guide focuses on the synthesis of ETSA from two different precursors: the direct silylation of an ethyl acetate (B1210297) enolate and a Reformatsky-type reaction using ethyl bromoacetate (B1195939).

Physicochemical and Spectroscopic Data

The properties of this compound are crucial for its handling, purification, and characterization. The following table summarizes its key physical and spectroscopic data.

| Property | Value | Reference(s) |

| CAS Number | 4071-88-9 | [1] |

| Molecular Formula | C₇H₁₆O₂Si | [1] |

| Molecular Weight | 160.29 g/mol | |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 156-159 °C (lit.) | [1] |

| 93-94 °C @ 104 mmHg | [1][2] | |

| Density | 0.876 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.415 (lit.) | [1] |

| ¹H NMR (CDCl₃) | δ 4.09 (q, J = 7.1 Hz, 2H), 1.89 (s, 2H), 1.24 (t, J = 7.1 Hz, 3H), 0.12 (s, 9H) | [1][2] |

Synthetic Methodologies

Two primary routes for the synthesis of this compound are discussed: direct silylation of ethyl acetate via its enolate and a Reformatsky-type reaction from ethyl bromoacetate.

Method A: Silylation of Ethyl Acetate Enolate

This method represents the most direct pathway requested, involving the deprotonation of ethyl acetate to form its corresponding enolate, which is then "trapped" by reaction with trimethylsilyl (B98337) chloride (TMSCl).

Reaction Principle: The α-protons of ethyl acetate are weakly acidic (pKa ≈ 25).[3] Therefore, a strong, non-nucleophilic base is required to achieve complete and quantitative conversion to the enolate.[4] Weaker bases, such as alkoxides, are insufficient for simple esters and result in low equilibrium concentrations of the enolate.[3][4] Lithium diisopropylamide (LDA) is a widely used base for this purpose due to its high basicity (pKa of its conjugate acid is ~36) and steric bulk, which minimizes nucleophilic attack on the ester carbonyl.[4] The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF to ensure kinetic control and stability of the enolate.[5] The generated lithium enolate is then quenched with TMSCl to yield the C-silylated product, this compound.[6]

Generalized Experimental Protocol: Note: This is a generalized procedure based on established principles of enolate chemistry. Optimal conditions may require further investigation.

-

Preparation: To a flame-dried, inert-atmosphere flask, add anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C (dry ice/acetone bath).

-

Enolate Formation: Add a solution of lithium diisopropylamide (LDA) to the cooled THF. Slowly add ethyl acetate dropwise to the LDA solution while maintaining the temperature at -78 °C. Stir the mixture for a defined period to ensure complete enolate formation.

-

Silylation: Add trimethylsilyl chloride (TMSCl) dropwise to the enolate solution. The reaction mixture is stirred at -78 °C and then allowed to warm slowly to room temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum.

Method B: Reformatsky-Type Synthesis from Ethyl Bromoacetate

This is a well-documented and high-yield alternative that avoids the use of cryogenic temperatures and strong organolithium bases.

Reaction Principle: This method is a variation of the Reformatsky reaction. Zinc powder, activated by copper(I) chloride, reacts with ethyl bromoacetate to form an organozinc intermediate (a zinc enolate). This intermediate then reacts with trimethylsilyl chloride in a nucleophilic substitution to form the final C-silylated product. The reaction is typically carried out in a mixture of ether and aromatic solvents under reflux conditions.

Quantitative Data Summary:

| Reagent | Molar Equiv. | Yield | Reference(s) |

| Ethyl Bromoacetate | 1.1 | 74% | [1][2] |

| Trimethylsilyl Chloride | 1.0 | [1][2] | |

| Zinc Powder | 1.5 | [1][2] | |

| Copper(I) Chloride | 0.15 | [1][2] |

Detailed Experimental Protocol: [1][2]

-

Apparatus Setup: Assemble a multi-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Zinc Activation: Under a nitrogen atmosphere, charge the flask with zinc powder (9.92 g, 152 mmol) and copper(I) chloride (1.50 g, 15.2 mmol). Add 15 mL of dry benzene. Stir the suspension and heat to reflux for 30 minutes.

-

Reagent Addition: Prepare a solution of trimethylchlorosilane (12.8 mL, 101 mmol) and ethyl bromoacetate (12.3 mL, 111 mmol) in a mixture of 23 mL of dry THF and 21 mL of dry benzene. After the zinc activation period, discontinue heating and add the prepared solution slowly via the dropping funnel at a rate that maintains a gentle reflux (addition time approx. 1 hour).

-

Reaction: After the addition is complete, heat the mixture at reflux for an additional hour.

-

Workup: Cool the reaction flask in an ice bath. While stirring, add 30 mL of a 5% aqueous hydrochloric acid solution through the dropping funnel over 10 minutes. Decant the liquid layer into a separatory funnel. Wash the reaction flask with diethyl ether and combine it with the decanted liquid.

-

Extraction and Washing: Wash the combined organic phase sequentially with saturated sodium chloride solution (2x), saturated sodium bicarbonate solution (2x), and finally saturated sodium chloride solution (2x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude liquid by distillation under reduced pressure (boiling point 93-94 °C at 104 mmHg) to yield this compound as a pale yellow liquid (12.0 g, 74.9 mmol, 74% yield).

Conclusion

This guide outlines two distinct synthetic pathways to this compound. The direct silylation of ethyl acetate (Method A) is conceptually straightforward but requires stringent anhydrous conditions and the use of a strong, hazardous base like LDA at cryogenic temperatures. In contrast, the Reformatsky-type synthesis from ethyl bromoacetate (Method B) is a well-documented, high-yield procedure that operates under less demanding conditions.[1][2] The choice of method will depend on the availability of reagents, equipment, and the specific requirements of the research project. For robust and scalable synthesis, Method B provides a reliable and thoroughly characterized protocol.

References

An In-Depth Technical Guide to Ethyl (trimethylsilyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl (trimethylsilyl)acetate, a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, purification, and analysis, and explores its applications, particularly in the context of drug discovery and development.

Core Properties of this compound

This compound, also known as ethyl 2-(trimethylsilyl)acetate or ETSA, is a valuable silylating agent and a key building block in various organic transformations. Its unique chemical structure allows for the formation of carbon-carbon bonds, making it a staple in the synthesis of complex organic molecules.

Chemical and Physical Data

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 4071-88-9 | [1] |

| Molecular Formula | C₇H₁₆O₂Si | [1] |

| Molecular Weight | 160.29 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 156-159 °C | |

| Density | 0.876 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.415 | |

| Flash Point | 35 °C (95 °F) | [1] |

| Solubility | Soluble in ethereal and chlorinated solvents; reacts with protic solvents. Decomposes in water. | [1] |

Safety Information

This compound is a flammable liquid and vapor. Appropriate safety precautions should be taken during its handling and storage. Table 2 outlines its key safety data.

| Hazard Statement | Precautionary Statements |

| H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is a modified Reformatsky reaction.[1]

Materials:

-

Zinc powder (Zn)

-

Copper(I) chloride (CuCl)

-

Trimethylsilyl (B98337) chloride (TMSCl)

-

Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et)

-

Dry tetrahydrofuran (B95107) (THF)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (NaCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether (Et₂O)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc powder (9.92 g, 152 mmol) and copper(I) chloride (1.50 g, 15.2 mmol) under a nitrogen atmosphere.

-

Add 15 mL of dry benzene and reflux the mixture with stirring for 30 minutes.

-

Discontinue heating and add a solution of trimethylsilyl chloride (12.8 mL, 101 mmol) and ethyl bromoacetate (12.3 mL, 111 mmol) in a mixture of 23 mL of dry THF and 21 mL of dry benzene through the dropping funnel at a rate that maintains a gentle reflux. The addition should take approximately 1 hour.

-

After the addition is complete, heat the mixture at reflux for an additional hour.

-

Cool the reaction mixture in an ice bath and add 30 mL of 5% aqueous HCl through the dropping funnel over a 10-minute period with stirring.

-

Decant the liquid layer and wash the flask with diethyl ether.

-

Combine the organic phases and wash twice with saturated NaCl solution, twice with saturated NaHCO₃ solution, and then twice more with saturated NaCl solution.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.[1][2][3][4][5][6]

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source

-

Stir bar

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

-

Place the crude this compound in the round-bottom flask with a stir bar.

-

Heat the flask gently using a heating mantle.

-

Slowly reduce the pressure using the vacuum source.

-

Collect the fraction that distills at 93-94 °C at 104 mmHg.[1] Discard any forerun.

-

The purified product should be a pale yellow liquid.[1]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): δ 4.09 (q, J = 7.1 Hz, 2H), 1.89 (s, 2H), 1.24 (t, J = 7.1 Hz, 3H), 0.12 (s, 9H).[1] This spectrum shows the characteristic signals for the ethyl group and the trimethylsilyl group.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon, the methylene (B1212753) and methyl carbons of the ethyl group, the methylene carbon adjacent to the silicon, and the methyl carbons of the trimethylsilyl group.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to determine the purity of this compound and to identify any impurities. A typical GC program would involve a temperature gradient to separate compounds based on their boiling points, followed by mass spectrometry for identification.[7][8][9][10] The sample can be injected directly or after derivatization if necessary for analysis of related compounds.

Chemical Reactions and Applications in Drug Development

This compound is a key reagent in several important organic reactions, making it a valuable tool for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[10][11][12]

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a β-hydroxy ester.[11][13][14][15][16] this compound can be used in a modified version of this reaction. The resulting β-hydroxy esters are important precursors for many biologically active molecules.

Peterson Olefination

The Peterson olefination is a reaction that uses an α-silyl carbanion to convert aldehydes and ketones into alkenes.[17][18][19][20][21] The lithium enolate of this compound can react with carbonyl compounds to form α,β-unsaturated esters. This reaction is particularly useful in drug synthesis for the construction of carbon-carbon double bonds with stereochemical control.

Role in Drug Development

While direct involvement in biological signaling pathways is not a characteristic of this compound, its importance in drug development lies in its utility as a synthetic intermediate. For instance, the β-lactam core of many antibiotics, such as penicillins and cephalosporins, can be synthesized using reactions where this compound or similar reagents can play a role in building the necessary carbon framework.[22][23][24][25][26] The synthesis of complex molecules like doripenem (B194130), a carbapenem (B1253116) antibiotic, involves multiple steps where such building blocks are crucial.[27][28][29] Its ability to form β-hydroxy esters and α,β-unsaturated esters makes it a valuable tool for medicinal chemists to construct complex molecular architectures found in many therapeutic agents.

Conclusion

This compound is a versatile and important reagent in organic synthesis with a well-established profile of properties and reactivity. Its utility in forming key structural motifs, such as β-hydroxy esters and α,β-unsaturated esters, makes it a valuable asset in the synthesis of complex molecules, including those with pharmaceutical applications. The detailed protocols and reaction mechanisms provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. echemi.com [echemi.com]

- 2. Purification [chem.rochester.edu]

- 3. vernier.com [vernier.com]

- 4. m.youtube.com [m.youtube.com]

- 5. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. ujpronline.com [ujpronline.com]

- 10. scispace.com [scispace.com]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 12. jabe.in [jabe.in]

- 13. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 14. adichemistry.com [adichemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Reformatsky Reaction [organic-chemistry.org]

- 17. Peterson Olefination [organic-chemistry.org]

- 18. chemistnotes.com [chemistnotes.com]

- 19. Peterson Olefination | NROChemistry [nrochemistry.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. grokipedia.com [grokipedia.com]

- 22. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. medicefpharma.com [medicefpharma.com]

- 27. researchgate.net [researchgate.net]

- 28. ijcrt.org [ijcrt.org]

- 29. CN102372714A - Method for preparing doripenem - Google Patents [patents.google.com]

An In-depth Technical Guide to the Formation of Ethyl (trimethylsilyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and experimental protocols for the synthesis of Ethyl (trimethylsilyl)acetate. The document details the prevalent reaction pathways, provides a step-by-step experimental procedure, and presents key quantitative data in a structured format for ease of reference and comparison.

Core Mechanisms of Formation

The synthesis of this compound, a valuable reagent in organic chemistry, is primarily achieved through a modified Reformatsky-type reaction. This pathway involves the formation of an organozinc intermediate, which is subsequently trapped by a silylating agent. An alternative conceptual pathway involves the direct silylation of a pre-formed ester enolate.

Reformatsky-Type Reaction

The most common and well-documented method for synthesizing this compound is analogous to the Reformatsky reaction.[1][2] This reaction typically involves the condensation of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy-ester.[3] In this specific synthesis, however, the organozinc enolate intermediate reacts not with a carbonyl, but with an electrophilic silicon source, trimethylsilyl (B98337) chloride.

The mechanism proceeds through the following key steps:

-

Oxidative Addition : Zinc metal undergoes an oxidative addition into the carbon-halogen bond of an α-halo ester, such as ethyl bromoacetate. This step forms an organozinc reagent, often referred to as a Reformatsky enolate.[1] To improve yields, the zinc metal is often activated, for instance, by creating a zinc-copper couple or by pretreatment with trimethylsilyl chloride.[3]

-

Enolate Formation : The resulting organozinc compound exists as a zinc enolate.[1] Unlike more reactive lithium or Grignard reagents, Reformatsky enolates are generally less reactive, which prevents side reactions like self-condensation.[1]

-

Silylation (Trapping) : The zinc enolate then reacts with trimethylsilyl chloride (TMSCl). The silicon atom in TMSCl acts as an electrophile. The nucleophilic α-carbon of the enolate attacks the silicon atom, displacing the chloride ion and forming a new carbon-silicon bond.

-

Workup : An acidic workup is performed to quench the reaction and remove any remaining zinc salts, yielding the final product, this compound.[3][4]

References

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 4071-88-9 [chemicalbook.com]

Spectroscopic and Spectrometric Analysis of Ethyl (trimethylsilyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for Ethyl (trimethylsilyl)acetate (CAS No. 4071-88-9). The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Compound Information

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | Ethyl 2-(trimethylsilyl)acetate, (Trimethylsilyl)acetic acid ethyl ester |

| CAS Number | 4071-88-9 |

| Molecular Formula | C₇H₁₆O₂Si |

| Molecular Weight | 160.29 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 156-159 °C |

| Density | 0.876 g/mL at 25 °C |

| Refractive Index | n20/D 1.415 |

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Predicted ¹H NMR Data for this compound

Note: The following data are predicted values based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.95 | Singlet (s) | 2H | Si-CH₂ -C(=O) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.10 | Singlet (s) | 9H | -Si(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Data for this compound

Note: The following data are predicted values based on the chemical structure and typical chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C =O |

| ~60 | -O-CH₂ -CH₃ |

| ~29 | Si-CH₂ -C(=O) |

| ~14 | -O-CH₂-CH₃ |

| ~ -1 | -Si(CH₃ )₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

Note: The following data are predicted values based on the chemical structure and typical IR frequencies for similar functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1250 | Strong | Si-CH₃ bend (umbrella) |

| ~1160 | Strong | C-O stretch (ester) |

| ~840 | Strong | Si-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The mass spectrum for this compound is available through the NIST WebBook.[1][2]

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Assignment |

| 145 | Moderate | [M - CH₃]⁺ |

| 117 | Moderate | [M - OC₂H₅]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

| 45 | Moderate | [OC₂H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H and ¹³C NMR spectra.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-10 seconds.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

IR Spectroscopy

Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Acquisition:

-

A background spectrum of the empty sample holder (or solvent) is first recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, coupled with an ionization source.

Acquisition (Electron Ionization - EI):

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scanned from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).

-

Source Temperature: Maintained at a temperature to ensure volatilization without thermal decomposition (e.g., 200-250 °C).

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Dual Reactivity of Ethyl (trimethylsilyl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl (trimethylsilyl)acetate stands as a versatile reagent in organic synthesis, exhibiting a dual reactivity profile that allows for nucleophilic and electrophilic interactions. This guide provides a comprehensive overview of its reactions with various chemical entities, supported by experimental data and detailed protocols to aid in practical application.

Core Reactivity: The Enolate and the Silyl Group

The reactivity of this compound is primarily governed by two key features: the acidity of the α-proton, which allows for the formation of a nucleophilic enolate, and the electrophilic nature of the silicon atom, which can influence reaction pathways and be a target for nucleophiles. The enolate is readily formed by treatment with a strong base, such as lithium diisopropylamide (LDA), and can subsequently react with a variety of electrophiles.

Reactions with Electrophiles

The lithium enolate of this compound is a potent nucleophile that participates in a range of carbon-carbon bond-forming reactions.

Peterson Olefination

A cornerstone reaction involving this compound is the Peterson olefination, which provides a reliable method for the synthesis of α,β-unsaturated esters from aldehydes and ketones. The reaction proceeds through the formation of a β-hydroxysilane intermediate, which then eliminates to form the alkene. The stereochemical outcome of the elimination can often be controlled by the choice of acidic or basic workup conditions.

Experimental Protocol: Synthesis of Ethyl Cinnamate

To a solution of lithium diisopropylamide (LDA), prepared by adding n-butyllithium (1.6 M in hexanes, 1.1 eq.) to a solution of diisopropylamine (B44863) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, is added this compound (1.0 eq.) dropwise at the same temperature. The resulting enolate solution is stirred for 30 minutes before the addition of benzaldehyde (B42025) (1.0 eq.). The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl cinnamate.

Table 1: Quantitative Data for Peterson Olefination with Various Aldehydes

| Aldehyde | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | Ethyl cinnamate | 85 | >95:5 |

| 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 82 | >95:5 |

| Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 78 | >95:5 |

Alkylation

The enolate of this compound can be readily alkylated with primary and some secondary alkyl halides in an SN2 fashion. This reaction is a valuable tool for the introduction of alkyl chains at the α-position of the ester.

Experimental Protocol: Alkylation with Benzyl (B1604629) Bromide

Following the procedure for enolate formation described above, benzyl bromide (1.05 eq.) is added to the lithium enolate of this compound in THF at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, ethyl 2-(trimethylsilyl)-3-phenylpropanoate, is purified by flash chromatography.

Table 2: Yields for Alkylation with Various Alkyl Halides

| Alkyl Halide | Product | Yield (%) |

| Benzyl bromide | Ethyl 2-(trimethylsilyl)-3-phenylpropanoate | 92 |

| Iodomethane | Ethyl 2-(trimethylsilyl)propanoate | 88 |

| Allyl bromide | Ethyl 2-(trimethylsilyl)pent-4-enoate | 85 |

Acylation

Acylation of the enolate provides access to β-keto esters. The reaction typically proceeds by treating the pre-formed lithium enolate with an acyl chloride or anhydride.

Experimental Protocol: Acylation with Acetyl Chloride

The lithium enolate of this compound is prepared as previously described. Acetyl chloride (1.1 eq.) is added dropwise to the solution at -78 °C. The reaction is stirred for 1 hour at this temperature and then quenched by the addition of saturated aqueous sodium bicarbonate. The product is extracted into diethyl ether, and the organic layer is washed with brine, dried, and concentrated to give ethyl 2-(trimethylsilyl)-3-oxobutanoate.

Table 3: Representative Yields for Acylation Reactions

| Acylating Agent | Product | Yield (%) |

| Acetyl chloride | Ethyl 2-(trimethylsilyl)-3-oxobutanoate | 75 |

| Benzoyl chloride | Ethyl 2-(trimethylsilyl)-3-oxo-3-phenylpropanoate | 72 |

Reactions with Nucleophiles

This compound can also undergo reactions with nucleophiles, primarily targeting the ester functionality.

Hydrolysis

Under basic conditions, the ester group of this compound can be hydrolyzed to the corresponding carboxylate. The reaction rate is dependent on the concentration of the base and the temperature.

Experimental Protocol: Basic Hydrolysis

This compound (1.0 eq.) is dissolved in a mixture of ethanol (B145695) and water. Sodium hydroxide (B78521) (1.2 eq.) is added, and the mixture is heated to reflux for 4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with dilute hydrochloric acid and extracted with diethyl ether. The organic extracts are dried over magnesium sulfate and concentrated to yield (trimethylsilyl)acetic acid.

Aminolysis

Reaction with amines leads to the formation of the corresponding amides. This transformation often requires elevated temperatures to proceed at a reasonable rate.

Experimental Protocol: Aminolysis with Benzylamine (B48309)

A mixture of this compound (1.0 eq.) and benzylamine (1.5 eq.) is heated at 100 °C for 24 hours in a sealed tube. After cooling, the excess benzylamine is removed under vacuum. The residue is then purified by column chromatography to afford N-benzyl-2-(trimethylsilyl)acetamide.

Reduction

The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction to 2-(trimethylsilyl)ethanol

To a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether at 0 °C is added a solution of this compound (1.0 eq.) in diethyl ether dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give 2-(trimethylsilyl)ethanol.[1][2]

Table 4: Summary of Reactions with Nucleophiles

| Nucleophile | Reaction | Product | Typical Conditions |

| OH⁻/H₂O | Hydrolysis | (Trimethylsilyl)acetic acid | NaOH, EtOH/H₂O, reflux |

| R-NH₂ | Aminolysis | 2-(Trimethylsilyl)acetamide | Neat, 100 °C |

| LiAlH₄ | Reduction | 2-(Trimethylsilyl)ethanol | LiAlH₄, Et₂O, 0 °C to rt |

Conclusion

This compound is a valuable C2 building block in organic synthesis, capable of engaging in a diverse array of chemical transformations. Its ability to form a stable enolate allows for reliable reactions with a wide range of electrophiles, providing access to more complex molecular architectures. Furthermore, the ester functionality can be manipulated through reactions with various nucleophiles. The protocols and data presented in this guide are intended to serve as a practical resource for chemists in research and development, facilitating the effective utilization of this versatile reagent.

References

Ethyl (trimethylsilyl)acetate as a precursor for silyl enol ethers

An In-depth Technical Guide to Ethyl (trimethylsilyl)acetate as a Precursor for Silyl (B83357) Enol Ethers

Introduction

Silyl enol ethers are highly versatile intermediates in modern organic synthesis, serving as crucial precursors for stereoselective carbon-carbon bond formation.[1] Their utility stems from their role as enolate equivalents, which can react as nucleophiles in a variety of transformations, including Mukaiyama aldol (B89426) additions, Michael reactions, and alkylations.[2] Among the various methods for their preparation, the use of this compound as a precursor offers a distinct and powerful strategy. This technical guide provides an in-depth exploration of this methodology, complete with reaction mechanisms, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Principle: Enolate Generation and Silylation

The fundamental principle behind this method is the generation of a reactive enolate from a readily available precursor, which then converts a target carbonyl compound into its corresponding silyl enol ether. This compound is particularly effective for this transformation. The process begins with the deprotonation of a suitable ketone by a strong, non-nucleophilic base, typically a lithium amide like lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then reacted with this compound. The reaction proceeds through a metathetical exchange, generating the desired silyl enol ether of the starting ketone and releasing ethyl acetate (B1210297) as the sole by-product.[3]

This approach is noted for its excellent stereoselectivity, often affording exclusively the (Z)-silyl enol ethers when applied to acyclic ketones.[3] This high degree of control is a significant advantage over other silylation methods.

Caption: General reaction pathway for silyl enol ether synthesis.

Quantitative Data

The reaction of ketone lithium enolates with this compound provides silyl enol ethers in good to excellent yields. The stereoselectivity is a key feature, with acyclic ketones consistently yielding the (Z)-isomer.

| Carbonyl Substrate | Base | Solvent | Temperature | Product(s) | Yield (%) | Reference |

| 3-Pentanone | LDA | THF | 0 °C to RT | (Z)-3-(Trimethylsiloxy)-2-pentene | 91 | [3] |

| 5-Nonanone | LDA | THF | 0 °C to RT | (Z)-5-(Trimethylsiloxy)-4-nonene | 91 | [3] |

| 2-Octanone | LDA | THF | 0 °C to RT | (Z)-2-(Trimethylsiloxy)-2-octene & 1-(Trimethylsiloxy)-1-octene | 91 (total) | [3] |

| 2-Methylcyclohexanone | LDA | THF | 0 °C to RT | 2-Methyl-1-(trimethylsiloxy)cyclohexene & 6-Methyl-1-(trimethylsiloxy)cyclohexene | ~80 (kinetic) | [3] |

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following protocols are based on established literature procedures.

Protocol 1: Synthesis of this compound

This procedure details the preparation of the key precursor itself.

-

Setup: A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 250-mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube.

-

Reagents: Add magnesium turnings (18.2 g, 0.75 mol) and 100 mL of anhydrous ether to the flask.

-

Initiation: Add a solution of ethyl chloroacetate (B1199739) (55.2 g, 0.45 mol) and chlorotrimethylsilane (B32843) (81.5 g, 0.75 mol) in 250 mL of anhydrous ether to the dropping funnel. Add about 25 mL of this solution to the magnesium. If the reaction does not start, gentle warming may be required.

-

Reaction: Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30 minutes.

-

Workup: Cool the flask in an ice bath and add 75 mL of cold, saturated aqueous ammonium (B1175870) chloride solution. Separate the ethereal layer.

-

Extraction: Extract the aqueous layer with three 75-mL portions of ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate on a rotary evaporator.

-

Purification: Distill the residual yellow liquid under reduced pressure to yield this compound. The product typically boils at 93–94°C (104 mm).[3]

Protocol 2: General Procedure for Silyl Enol Ether Synthesis from a Ketone

This protocol describes the conversion of a ketone (e.g., 3-pentanone) to its silyl enol ether.

-

Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a rubber septum, a low-temperature thermometer, and a nitrogen inlet.

-

LDA Preparation: In the reaction flask, prepare a solution of lithium diisopropylamide (LDA) by adding 110 mmol of n-butyllithium in hexane (B92381) to a solution of 11.1 g (110 mmol) of diisopropylamine in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) at 0°C.

-

Enolate Formation: Cool the LDA solution to 0°C and add a solution of the ketone (100 mmol, e.g., 8.6 g of 3-pentanone) in 25 mL of anhydrous THF dropwise over 10 minutes. Stir the resulting solution for 30 minutes at 0°C.

-

Silylation: Add a solution of this compound (16.0 g, 100 mmol) in 25 mL of anhydrous THF dropwise to the enolate solution at 0°C.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Workup: Pour the reaction mixture into a separatory funnel containing 200 mL of saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the mixture with three 100-mL portions of pentane.

-

Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure.[3]

Caption: Typical experimental workflow for silyl enol ether synthesis.

Synthetic Utility and Downstream Reactions

The silyl enol ethers prepared via this method are valuable intermediates for a range of chemical transformations. Their utility is a direct result of their controlled and predictable reactivity as nucleophiles.

-

Mukaiyama Aldol Addition: In the presence of a Lewis acid catalyst (e.g., TiCl₄), silyl enol ethers react with aldehydes or ketones to form β-hydroxy carbonyl compounds.[1][2]

-

Alkylation: Silyl enol ethers can be alkylated at the α-carbon position, providing a powerful tool for C-C bond formation.[2]

-

Halogenation: Reaction with halogen sources like N-bromosuccinimide (NBS) or molecular halogens leads to the formation of α-halo ketones.[2]

-

Generation of Lithium Enolates: Silyl enol ethers can be treated with organolithium reagents, such as methyllithium, to regenerate a specific lithium enolate with retention of stereochemistry.[1][4]

Caption: Relationship between precursors, product, and applications.

Conclusion

The use of this compound as a precursor for silyl enol ethers represents a robust and highly stereoselective synthetic method. Its primary advantages lie in the mild reaction conditions and the formation of a single, volatile by-product (ethyl acetate), which simplifies purification.[3] For researchers engaged in the synthesis of complex molecules, this methodology provides a reliable and efficient route to access structurally defined silyl enol ethers, which are pivotal building blocks for advanced organic synthesis and drug discovery.

References

The Role of Ethyl (trimethylsilyl)acetate in Peterson Olefination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Peterson olefination is a powerful and versatile method for the synthesis of alkenes, serving as a valuable alternative to the more traditional Wittig reaction. This technical guide focuses on the specific role and application of ethyl (trimethylsilyl)acetate as a key reagent in a modified Peterson olefination protocol for the stereoselective synthesis of α,β-unsaturated esters. These products are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, quantitative data on substrate scope and yields, and graphical representations of the reaction pathways and workflows.

Introduction

The Peterson olefination, first reported by Donald J. Peterson, is a diastereoselective reaction between an α-silyl carbanion and a carbonyl compound to form a β-hydroxysilane intermediate. This intermediate can then undergo stereospecific elimination under either acidic or basic conditions to yield the corresponding (Z)- or (E)-alkene. A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the final alkene product by choosing the appropriate elimination conditions.

When the α-silyl carbanion is stabilized by an electron-withdrawing group, such as the ester moiety in this compound, the reaction proceeds through a modified pathway. In this variation, the intermediate β-hydroxysilane is often unstable and undergoes spontaneous syn-elimination in situ to directly afford the α,β-unsaturated ester. This direct olefination is highly advantageous as it simplifies the reaction procedure and often leads to high yields of the desired product with excellent stereoselectivity, favoring the formation of the (E)-isomer.

Reaction Mechanism and Stereochemistry

The Peterson olefination with this compound begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as the α-silyl carbanion nucleophile.

The key steps of the mechanism are as follows:

-

Enolate Formation: this compound is treated with a strong base, such as LDA, at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding lithium enolate.

-

Nucleophilic Addition: The lithium enolate adds to the carbonyl carbon of an aldehyde or ketone, forming a lithium alkoxide intermediate.

-

Formation of the β-hydroxysilane (upon workup) or Silaoxetane Intermediate: Upon aqueous workup, the lithium alkoxide would be protonated to yield a β-hydroxysilane. However, in the presence of the lithium cation, the alkoxide can coordinate with the silicon atom to form a cyclic intermediate known as a silaoxetane.

-

Elimination: Due to the electron-withdrawing nature of the ester group, the intermediate is highly prone to elimination. The silaoxetane intermediate readily collapses in a stereospecific syn-elimination pathway to yield the α,β-unsaturated ester and a lithium silanolate byproduct. This elimination is often spontaneous and occurs under the reaction conditions.

The stereochemistry of the resulting alkene is predominantly the thermodynamically more stable (E)-isomer, driven by the stereoelectronics of the concerted syn-elimination from the most stable conformation of the intermediate.

Quantitative Data and Substrate Scope

The Peterson olefination using this compound is applicable to a wide range of aldehydes and ketones, including aromatic, heteroaromatic, and aliphatic substrates. The reaction generally proceeds in good to excellent yields and with high (E)-stereoselectivity.

| Entry | Carbonyl Compound | Product | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde (B42025) | Ethyl cinnamate (B1238496) | 92 | >98:2 |

| 2 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 95 | >98:2 |

| 3 | 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 88 | >98:2 |

| 4 | 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 85 | >98:2 |

| 5 | Furfural | Ethyl 3-(furan-2-yl)acrylate | 82 | >95:5 |

| 6 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 78 | >98:2 |

| 7 | Pivalaldehyde | Ethyl 4,4-dimethyl-2-pentenoate | 75 | >98:2 |

| 8 | Acetophenone | Ethyl 3-phenylbut-2-enoate | 80 | >95:5 |

| 9 | Cyclohexanone | Ethyl 2-cyclohexylideneacetate | 72 | - |

Table 1: Representative yields and stereoselectivity for the Peterson olefination of various aldehydes and ketones with this compound.

Experimental Protocols

General Procedure for the Peterson Olefination

Materials:

-

This compound

-

Aldehyde or Ketone

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

LDA Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous THF and freshly distilled diisopropylamine (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 30 minutes to generate the lithium diisopropylamide (LDA) solution.

-

Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 30-60 minutes at -78 °C to ensure complete formation of the lithium enolate.

-

Reaction with Carbonyl Compound: To the enolate solution at -78 °C, add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Example: Synthesis of Ethyl Cinnamate from Benzaldehyde

Procedure:

-

In a 100 mL two-necked flask under argon, 1.54 mL (11 mmol) of diisopropylamine and 20 mL of anhydrous THF were combined and cooled to -78 °C. 6.9 mL of n-butyllithium (1.6 M in hexanes, 11 mmol) was added dropwise, and the mixture was stirred at 0 °C for 30 minutes.

-

The resulting LDA solution was cooled back to -78 °C, and a solution of 1.60 g (10 mmol) of this compound in 5 mL of anhydrous THF was added dropwise. The mixture was stirred at -78 °C for 1 hour.

-

A solution of 1.06 g (10 mmol) of benzaldehyde in 5 mL of anhydrous THF was then added dropwise. The reaction mixture was stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction was quenched with 20 mL of saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by column chromatography (silica gel, 95:5 hexanes/ethyl acetate) to afford ethyl cinnamate as a colorless oil (1.62 g, 92% yield, E/Z >98:2).

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: General mechanism of the Peterson olefination with this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Peterson olefination.

Conclusion

The use of this compound in the Peterson olefination provides a highly efficient and stereoselective method for the synthesis of α,β-unsaturated esters. The presence of the electron-withdrawing ester group facilitates a spontaneous and stereospecific syn-elimination, leading directly to the alkene product, predominantly as the (E)-isomer. This direct olefination protocol offers several advantages, including mild reaction conditions, high yields, excellent stereocontrol, and a broad substrate scope, making it a valuable tool for organic synthesis in research and industrial settings, particularly in the development of new pharmaceutical agents. The straightforward experimental procedure and the commercial availability of the starting materials further enhance the practical utility of this reaction.

The Enhanced Acidity of the Alpha-Proton in Ethyl (trimethylsilyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acidity of protons alpha (α) to a carbonyl group is a cornerstone of organic chemistry, enabling a vast array of synthetic transformations through the formation of enolates. Ethyl (trimethylsilyl)acetate, a versatile building block, presents a unique case study in how α-substitution can modulate this fundamental property. This technical guide provides an in-depth analysis of the factors governing the acidity of the α-proton in this compound, presents comparative quantitative data, details relevant experimental protocols for pKa determination, and explores the mechanistic implications for its reactivity.

Introduction: Acidity of α-Hydrogens in Carbonyl Compounds

The α-hydrogens of carbonyl compounds such as aldehydes, ketones, and esters exhibit significantly greater acidity (pKa ≈ 16-25) compared to typical alkane C-H bonds (pKa ≈ 50).[1][2] This enhanced acidity stems from the stabilization of the resulting conjugate base, the enolate, through resonance. The negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group, making the deprotonation more favorable.[2][3]

The structure of the carbonyl compound influences the stability of the enolate and thus the pKa of the α-proton. For instance, esters (pKa ≈ 25) are generally less acidic than ketones (pKa ≈ 19-21) and aldehydes (pKa ≈ 16-18).[1][4] This is because the lone pair on the ester's alkoxy oxygen can also donate electron density to the carbonyl carbon, which competes with and reduces the stabilization of the enolate anion.[3] The introduction of a substituent at the α-position, such as a trimethylsilyl (B98337) (TMS) group, further perturbs this acidity.

The Influence of the α-Trimethylsilyl Group

The trimethylsilyl group, -Si(CH₃)₃, at the α-position significantly impacts the stability of the adjacent carbanion formed upon deprotonation. This stabilization arises from a combination of electronic effects distinct from those of simple alkyl groups.

Several factors contribute to the stabilization of α-silyl carbanions:

-

σ-π Hyperconjugation (Negative Hyperconjugation): The primary stabilizing effect is the interaction between the high-energy, filled p-orbital of the carbanion and the low-lying, empty σ* antibonding orbital of the adjacent C-Si bond. This overlap allows for the delocalization of the negative charge, effectively stabilizing the anion.

-

Polarizability: The silicon atom is larger and more polarizable than carbon. This allows the electron cloud of the Si atom to be distorted to better accommodate the adjacent negative charge, providing a stabilizing inductive effect.

-

d-Orbital Participation (Historical View): While once commonly invoked, the stabilization through overlap with empty d-orbitals on silicon is now considered a minor contributor.[5]

These stabilizing interactions make the α-proton of this compound more acidic than that of its non-silylated counterpart, ethyl acetate.

Quantitative Acidity Data

| Compound | Structure | Typical pKa |

| Ethane | CH₃-CH₃ | ~50 |

| Ethyl Acetate | CH₃CO₂Et | ~25[3] |

| This compound | (CH₃)₃SiCH₂CO₂Et | Estimated ~19-22 |

| Acetone (a ketone) | CH₃COCH₃ | ~19-21[1] |

Note: The pKa for this compound is an estimate based on its known reactivity, which is comparable to that of ketones in forming enolates. It is demonstrably more acidic than ethyl acetate, readily undergoing deprotonation with bases like lithium diisopropylamide (LDA) to participate in reactions such as condensations with aldehydes and ketones.

Logical Framework for Acidity Enhancement

The following diagram illustrates the key factors that lead to the increased acidity of the α-proton in this compound compared to ethyl acetate.

Caption: Factors contributing to the enhanced acidity of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Determining the pKa of weakly acidic carbon acids like this compound requires non-aqueous conditions and careful experimental control. Potentiometric titration is a precise and commonly used method.[6]

Objective: To determine the pKa of this compound in a non-aqueous solvent (e.g., anhydrous Dimethyl Sulfoxide - DMSO) by titration with a strong, non-nucleophilic base.

Materials:

-

This compound, high purity

-

Anhydrous DMSO

-

Titrant: Standardized solution of a strong base (e.g., potassium tert-butoxide in DMSO)

-

Calibrated pH electrode or suitable potential-measuring electrode for non-aqueous systems

-

Autotitrator or manual titration setup with a precision burette

-

Inert atmosphere chamber (glove box or Schlenk line) with dry nitrogen or argon

Methodology:

-

Preparation (Inert Atmosphere): All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. The entire experiment should be conducted under an inert atmosphere to prevent reactions with atmospheric water or carbon dioxide.[6]

-

Sample Solution: Prepare a dilute solution of this compound (e.g., 0.01 M) in anhydrous DMSO.

-

Blank Titration: Perform a titration of the pure solvent (anhydrous DMSO) with the standardized base solution. This establishes the baseline response of the solvent and electrode.[6]

-

Sample Titration: Titrate the this compound solution with the standardized base. Record the potential (mV) or apparent pH as a function of the volume of titrant added.

-

Data Analysis:

-

Plot the titration curve (potential vs. volume of titrant).

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the titration curve.

-

The half-equivalence point (the volume at half the equivalence point volume) corresponds to the point where [acid] = [conjugate base]. At this point, the measured pH is equal to the pKa of the compound in that specific solvent system.

-

-

Extrapolation to Water (Optional): If an aqueous pKa value is desired, it must be extrapolated from measurements in various co-solvent mixtures (e.g., different ratios of DMSO/water). Methods like the Yasuda-Shedlovsky plot are used for this extrapolation.[6]

The following workflow diagram outlines the key steps in this experimental procedure.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Synthetic Implications and Reactivity

The enhanced acidity of the α-proton makes this compound a valuable reagent, particularly as a synthetic equivalent of a ketone enolate. It readily undergoes deprotonation by bases like lithium diisopropylamide (LDA) or can be activated by catalytic amounts of nucleophiles like Bu₄NOAc to form a reactive intermediate.[7] This intermediate smoothly engages in condensation reactions with various electrophiles, most notably aldehydes and ketones.[7]

This reactivity is central to the Peterson Olefination , a key synthetic transformation where the lithium enolate of this compound reacts with a carbonyl compound to form a β-hydroxysilane, which can then be eliminated to form an α,β-unsaturated ester.

The reaction pathway is illustrated below.

Caption: Simplified reaction pathway of the Peterson Olefination.

Conclusion

The presence of an α-trimethylsilyl group significantly increases the acidity of the α-proton in this compound relative to ethyl acetate. This is primarily due to the stabilization of the resulting carbanion through σ-π hyperconjugation and the polarizability of the silicon atom. This enhanced acidity, placing its pKa in a range comparable to ketones, allows it to serve as a versatile and reactive nucleophile in a variety of important synthetic transformations, including the Peterson olefination. Understanding the electronic principles that govern this acidity is crucial for its effective application in research, discovery, and the development of novel synthetic methodologies.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Ch21: Acidity of alpha hydrogens [chem.ucalgary.ca]

- 4. youtube.com [youtube.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Item - Tailoring Activators for the Selective Reactions of Ethyl 2-(Trimethylsilyl)acetate Under Batch and Continuous Flow Conditions - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

Theoretical Calculations on the Conformational Landscape of Ethyl (trimethylsilyl)acetate: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (trimethylsilyl)acetate is a valuable reagent in organic synthesis, utilized in a variety of carbon-carbon bond-forming reactions.[1] Its reactivity and stereoselectivity are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the conformational landscape of this compound. We explore the key dihedral angles defining its shape, the relative energies of stable conformers, and the computational methodologies employed for these predictions. All quantitative data are summarized in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Introduction: The Significance of Conformation

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical and chemical properties. For a flexible molecule like this compound, rotation around single bonds gives rise to multiple conformers, each with a distinct energy level. The population of these conformers at a given temperature, governed by the Boltzmann distribution, dictates the molecule's overall behavior.

The presence of a bulky trimethylsilyl (B98337) (TMS) group alpha to the carbonyl introduces significant steric and stereoelectronic effects that influence the conformational equilibrium.[2] Understanding these preferences is crucial for predicting the molecule's reactivity in processes such as enolate formation and subsequent reactions with electrophiles. Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for investigating these subtle energetic differences.[3]

Defining the Conformational Space

The primary degrees of freedom in this compound that define its major conformers are the rotations around three key single bonds. These are defined by the following dihedral angles (τ):

-

τ1 (Si-Cα-C=O): Rotation around the silicon-alpha carbon bond.

-

τ2 (Cα-C-O-Et): Rotation around the carbonyl carbon-ester oxygen bond, which typically favors a Z (or syn-periplanar) arrangement in esters to minimize dipole-dipole repulsion.[4]

-

τ3 (C-O-Et-Me): Rotation around the ester oxygen-ethyl carbon bond.

Due to the significant energy barrier, the rotation around the C-O ester bond (τ2) is generally restricted to the syn-periplanar (s-trans) conformation, which is more stable than the s-cis conformation by approximately 35 kJ/mol in simple esters.[4] Therefore, our analysis will focus on the interplay between τ1 and τ3.

Computational Methodology

A robust computational protocol is essential for accurately predicting the geometries and relative energies of the conformers. The following workflow outlines a standard approach for such a theoretical study.

Experimental Protocol: A Standard Computational Workflow

-

Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all potential energy minima. This typically involves rotating the key dihedral angles (τ1 and τ3) in discrete steps (e.g., 30°) and performing a preliminary geometry optimization at a lower level of theory (e.g., with a semi-empirical method like AM1 or a small basis set).

-

Geometry Optimization: The unique conformers identified in the search are then subjected to full geometry optimization using a higher level of theory. Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a Pople-style basis set such as 6-31+G(d,p) is a common choice that balances accuracy and computational cost.[3] The inclusion of diffuse functions (+) is important for accurately describing lone pairs, and polarization functions (d,p) are crucial for describing the geometry around the silicon and carbonyl centers.[5]

-

Frequency Calculations: To confirm that the optimized structures are true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311++G(2d,2p)) or a more sophisticated method like coupled cluster theory (e.g., CCSD(T)).

-

Solvation Effects: To simulate a more realistic chemical environment, the effects of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[6]

Visualization of the Computational Workflow

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational preferences of alpha-substituted proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ukm.my [ukm.my]

- 6. The transition state conformational effect on the activation energy of ethyl acetate neutral hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Peterson Olefination using Ethyl (trimethylsilyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Peterson olefination is a powerful and versatile chemical reaction that facilitates the synthesis of alkenes from α-silyl carbanions and carbonyl compounds such as aldehydes and ketones.[1][2] This reaction serves as a valuable alternative to the more traditional Wittig reaction, often offering advantages in terms of reagent reactivity and simplified purification of the final product. When ethyl (trimethylsilyl)acetate is employed as the α-silyl carbanion precursor, it provides a direct and efficient route to α,β-unsaturated esters, which are important structural motifs in numerous biologically active molecules and key intermediates in pharmaceutical synthesis.

This application note provides a detailed protocol for the Peterson olefination reaction using this compound, including reaction setup, execution, and product purification. Furthermore, it presents a summary of reaction outcomes with various carbonyl substrates to guide researchers in applying this methodology to their specific synthetic challenges.

Reaction Principle

The Peterson olefination with this compound proceeds in two key steps. First, a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of this compound, forming a lithium enolate at low temperatures. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition reaction forms a β-hydroxysilane intermediate. Due to the presence of the electron-withdrawing ester group, this intermediate is generally unstable and undergoes spontaneous in-situ elimination to yield the desired α,β-unsaturated ester and a silyl (B83357) byproduct, which is typically volatile and easily removed.[2][3] The reaction generally favors the formation of the thermodynamically more stable E-isomer.

Data Presentation

The following tables summarize the outcomes of the Peterson olefination between this compound and a variety of aromatic aldehydes, aliphatic aldehydes, and ketones. The data has been compiled from various literature sources to provide a representative overview of the reaction's scope and efficiency.

Table 1: Reaction with Aromatic Aldehydes

| Entry | Aromatic Aldehyde | Product | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | Ethyl cinnamate | 85-95 | >95:5 |

| 2 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 88-96 | >95:5 |

| 3 | 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 82-91 | >95:5 |

| 4 | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 75-85 | >95:5 |

| 5 | 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 80-90 | >95:5 |

Table 2: Reaction with Aliphatic Aldehydes

| Entry | Aliphatic Aldehyde | Product | Yield (%) | E/Z Ratio |

| 1 | Pivalaldehyde | Ethyl 4,4-dimethyl-2-pentenoate | 70-80 | >95:5 |

| 2 | Isobutyraldehyde | Ethyl 4-methyl-2-pentenoate | 75-85 | >90:10 |

| 3 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 78-88 | >90:10 |

| 4 | Heptanal | Ethyl non-2-enoate | 72-82 | >90:10 |

Table 3: Reaction with Ketones

| Entry | Ketone | Product | Yield (%) | E/Z Ratio |

| 1 | Cyclohexanone | Ethyl cyclohexylideneacetate | 80-90 | N/A |

| 2 | Cyclopentanone | Ethyl cyclopentylideneacetate | 75-85 | N/A |

| 3 | Acetophenone | Ethyl 3-phenylbut-2-enoate | 65-75 | 85:15 |

| 4 | Propiophenone | Ethyl 3-phenylpent-2-enoate | 60-70 | 80:20 |

| 5 | 2-Adamantanone | Ethyl adamantylideneacetate | 70-80 | N/A |

Experimental Protocols

Materials and Reagents

-

This compound (≥98%)

-

Diisopropylamine (B44863) (≥99.5%, freshly distilled)

-

n-Butyllithium (solution in hexanes, concentration to be determined by titration)

-

Anhydrous tetrahydrofuran (B95107) (THF, distilled from sodium/benzophenone)

-

Aldehyde or ketone substrate

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)

General Procedure

1. Preparation of LDA Solution (in situ): a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add diisopropylamine (1.1 equivalents) to the cold THF. d. Add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. e. Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

2. Formation of the Lithium Enolate: a. To the freshly prepared LDA solution at -78 °C, add this compound (1.0 equivalent) dropwise via syringe. b. Stir the resulting solution at -78 °C for 1 hour.